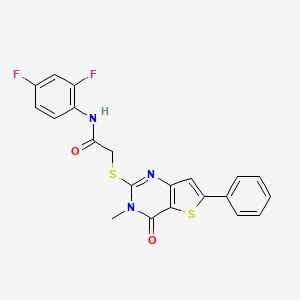
N-(3-chloro-4-methylphenyl)-3,5,6-trimethyl-2-(pyrrolidin-1-ylcarbonyl)-1-benzofuran-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chloro-4-methylphenyl)-3,5,6-trimethyl-2-(pyrrolidin-1-ylcarbonyl)-1-benzofuran-7-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their various biological activities, including antimicrobial and anticancer properties. Sulfonamides typically consist of a sulfonamide group attached to an aromatic or heteroaromatic ring system. The specific structure of this compound suggests potential biological activity, possibly as an anticancer agent, given the presence of a benzofuran moiety and a pyrrolidinyl group, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or their derivatives. In a related study, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents was described . The process included the formation of an aminating agent followed by reaction with substituted benzoyl chloride/benzenesulfonyl chloride and subsequent reduction to yield the target compounds. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the appropriate pyrrolidinyl and benzofuran precursors.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the structural and spectroscopic studies of a related compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, were performed using FTIR, FT-Raman, NMR, and single-crystal X-ray diffraction . These techniques can provide detailed information about the molecular geometry, functional groups, and electronic structure of the compound. The dihedral angles between aromatic rings, as well as the positions of substituents, can significantly influence the biological activity of these molecules.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonamide group allows for further chemical modifications, which can be used to fine-tune the biological activity of the compound. For example, the title compound from paper features a sulfonamide group that can form hydrogen bonds, influencing its crystal packing and potentially its interaction with biological targets. The reactivity of the benzofuran and pyrrolidinyl moieties could also be explored to generate analogs with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. These properties can be influenced by the presence of different substituents on the aromatic rings. Thermal analysis, as performed for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide , can provide insights into the thermal stability of the compound, which is important for its storage and handling. The electronic properties, such as HOMO-LUMO gap, can be indicative of the compound's reactivity and its ability to interact with biological targets.
科学的研究の応用
Antibacterial and Antimicrobial Applications
Sulfonamides, including N-(3-chloro-4-methylphenyl)-3,5,6-trimethyl-2-(pyrrolidin-1-ylcarbonyl)-1-benzofuran-7-sulfonamide, have a long history of use as antibacterial agents. Their mechanism involves the inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis, which is essential for bacterial growth and replication. Recent research has focused on developing novel sulfonamide derivatives to combat resistance and extend their antimicrobial spectrum (Gulcin & Taslimi, 2018).
Anticancer Applications
The structural motif of benzofuran, often incorporated with sulfonamide groups, has shown promising anticancer activity. These compounds target various pathways involved in cancer cell proliferation, angiogenesis, and metastasis. Significant efforts have been made to explore benzofuran derivatives as potential anticancer agents, with research indicating that certain derivatives can inhibit tyrosine kinases, histone deacetylases, and other enzymes critical for cancer cell survival and growth (Dawood, 2019).
Anti-Inflammatory Applications
Sulfonamide and benzofuran derivatives have been identified as potent anti-inflammatory agents. Their efficacy is attributed to the inhibition of enzymes like carbonic anhydrases and cyclooxygenase 2 (COX-2), which are involved in the inflammatory process. Research has focused on developing compounds with improved selectivity and potency to minimize side effects and enhance therapeutic outcomes (Carta, Scozzafava, & Supuran, 2012).
Applications in Neurodegeneration
Exploratory research has suggested the potential application of sulfonamide derivatives in neurodegenerative diseases. While direct studies on N-(3-chloro-4-methylphenyl)-3,5,6-trimethyl-2-(pyrrolidin-1-ylcarbonyl)-1-benzofuran-7-sulfonamide are limited in this context, related compounds have been evaluated for their neuroprotective properties. These findings pave the way for further investigation into the therapeutic potential of sulfonamide and benzofuran derivatives in diseases such as Alzheimer's and Parkinson's (Olney et al., 2000).
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S2/c1-26-20(28)19-16(10-17(30-19)12-5-3-2-4-6-12)25-21(26)29-11-18(27)24-15-8-7-13(22)9-14(15)23/h2-10H,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAXRAYCYZTZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3,5,6-trimethyl-2-(pyrrolidin-1-ylcarbonyl)-1-benzofuran-7-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)

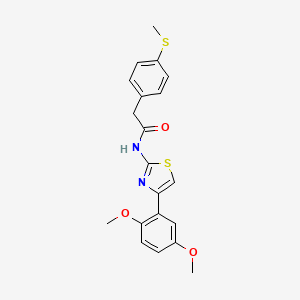
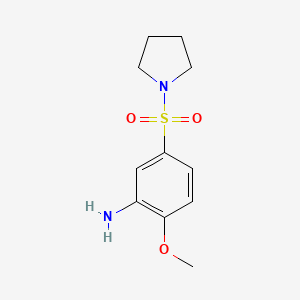
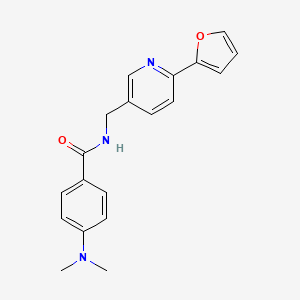
![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)
![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)
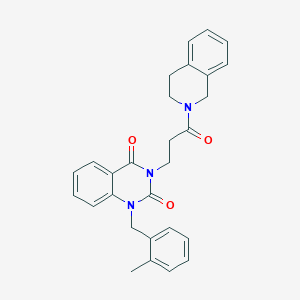
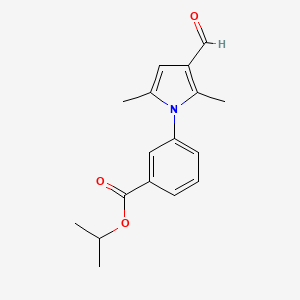
![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)
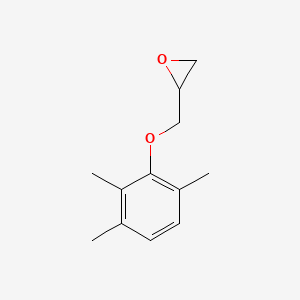
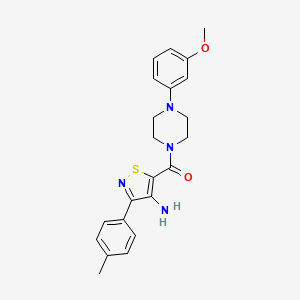
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)